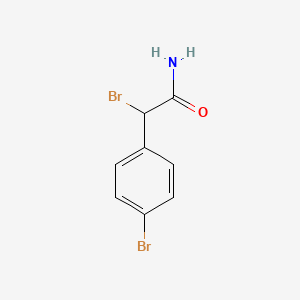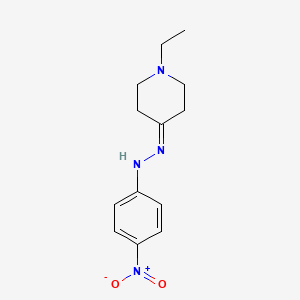![molecular formula C13H18N2 B13005075 6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)
6-Benzyl-3,6-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-3,6-diazabicyclo[321]octane is a bicyclic compound with the molecular formula C13H18N2 It is a derivative of the 3,6-diazabicyclo[321]octane scaffold, which is known for its structural rigidity and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,6-diazabicyclo[3.2.1]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include benzylamine and a suitable bicyclic precursor.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the benzylamine is reacted with the bicyclic precursor under specific conditions to form the 3,6-diazabicyclo[3.2.1]octane core.
Functionalization: The final step involves the introduction of the benzyl group at the 6-position of the bicyclic core. This is achieved through a series of functionalization reactions, including alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Processes: The use of catalysts to enhance the efficiency of the cyclization and functionalization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-3,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
6-Benzyl-3,6-diazabicyclo[3.2.1]octane has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development, particularly in the synthesis of bioactive molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and catalysts.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 6-Benzyl-3,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The benzyl group at the 6-position may also play a role in the compound’s biological activity by influencing its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diazabicyclo[3.2.1]octane: The parent compound without the benzyl group.
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with a different nitrogen position.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A derivative with a carboxylate group at the 8-position.
Uniqueness
6-Benzyl-3,6-diazabicyclo[3.2.1]octane is unique due to the presence of the benzyl group at the 6-position, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
6-benzyl-3,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-13(15)8-14-7-12/h1-5,12-14H,6-10H2 |
Clé InChI |
JRNWPTBCYCKVRR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC1N(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


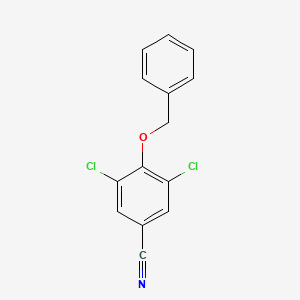
![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)
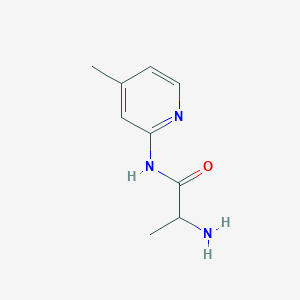
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)
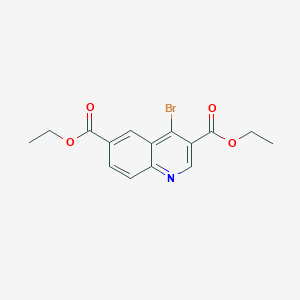
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
